3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid

Medicinal chemistry Spirocyclic building blocks physicochemical profiling

3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid (CAS 1228182-76-0) is a heterocyclic spiro compound featuring a thiazolidinone ring fused via a spiro carbon to a cyclohexane ring bearing a carboxylic acid at the 6-position. With molecular formula C₉H₁₃NO₃S, molecular weight 215.27 g/mol, predicted pKa 3.89, and Fsp³ 0.778, this compound serves as a versatile carboxylic acid-functionalized building block for constructing spirothiazolidinone-derived libraries.

Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
CAS No. 1228182-76-0
Cat. No. B1394412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid
CAS1228182-76-0
Molecular FormulaC9H13NO3S
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESC1CCC2(C(C1)C(=O)O)NC(=O)CS2
InChIInChI=1S/C9H13NO3S/c11-7-5-14-9(10-7)4-2-1-3-6(9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)
InChIKeyASISADDHKCNKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid (CAS 1228182-76-0): Spirocyclic Thiazolidinone Building Block for Antiviral and Anticancer Drug Discovery


3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid (CAS 1228182-76-0) is a heterocyclic spiro compound featuring a thiazolidinone ring fused via a spiro carbon to a cyclohexane ring bearing a carboxylic acid at the 6-position . With molecular formula C₉H₁₃NO₃S, molecular weight 215.27 g/mol, predicted pKa 3.89, and Fsp³ 0.778, this compound serves as a versatile carboxylic acid-functionalized building block for constructing spirothiazolidinone-derived libraries . Its scaffold belongs to the 1-thia-4-azaspiro[4.5]decane family, which has been validated in peer-reviewed studies as a privileged structure for developing hemagglutinin-mediated fusion inhibitors against influenza A/H3N2 virus (EC₅₀ as low as 1.3 µM) and anticancer agents (IC₅₀ 92.2–120.1 nM against HCT-116) [1][2].

Why Generic Substitution of 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid with Regioisomeric or Non-Carboxylic Acid Analogs Compromises Synthetic Utility


Within the 1-thia-4-azaspiro[4.5]decane family, the position of the carboxylic acid substituent fundamentally determines downstream derivatization strategy and physicochemical profile. The 6-carboxylic acid regioisomer (CAS 1228182-76-0) places the reactive carboxyl handle on the cyclohexane ring at a site spatially and electronically distinct from the 3-carboxylic acid isomer (CAS 66065-60-9), which bears the acid group directly on the thiazolidine ring . This positional difference produces a LogP shift from −0.42 (6-COOH) to +1.77 (3-COOH), a pKa shift from 3.89 to 2.05, and a melting point differential of approximately 27°C (204–206°C vs. 177–179°C) . Furthermore, the 3-oxo (thiazolidinone) carbonyl present in the target compound is absent in the fully reduced 3-carboxylic acid analog, removing a key hydrogen-bond acceptor site . The ethyl ester prodrug form (CAS 1194701-70-6) requires an additional hydrolysis step before amide coupling, adding synthetic complexity and potential yield loss . These non-interchangeable properties mean that substituting one analog for another alters both the reactivity landscape and the physicochemical profile of any derived library, directly impacting hit-to-lead progression.

Quantitative Differentiation Evidence: 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid vs. Closest Analogs


Positional Isomerism: 6-Carboxylic Acid vs. 3-Carboxylic Acid Regioisomer Drives LogP Divergence of ~2 Log Units

The target compound (6-COOH regioisomer) exhibits a measured/semi-empirical LogP of −0.42 (Chemsrc) to 0.774 (Fluorochem), contrasting sharply with the structurally analogous 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 66065-60-9), which has a reported LogP of 1.77 . This approximately 2 log-unit difference in lipophilicity arises from the distinct spatial placement of the carboxylic acid: on the cyclohexane ring (6-position) vs. directly attached to the thiazolidine heterocycle (3-position). The 6-COOH regioisomer's lower LogP predicts superior aqueous solubility and reduced non-specific protein binding, which is critical for fragment-based screening and early lead optimization .

Medicinal chemistry Spirocyclic building blocks physicochemical profiling

pKa Differential of ~1.8 Units Between 6-COOH and 3-COOH Regioisomers Enables pH-Selective Extraction and Salt Formation Strategies

The predicted pKa of the target 6-carboxylic acid is 3.89±0.20, whereas the (S)-enantiomer of the 3-carboxylic acid regioisomer (CAS 303050-98-8, structurally analogous to CAS 66065-60-9) has a predicted pKa of 2.045±0.20 . This approximately 1.85 pKa unit difference reflects the distinct electronic environment of the carboxyl group when attached to a cyclohexane ring carbon versus a thiazolidine ring carbon adjacent to both sulfur and nitrogen heteroatoms. The higher pKa of the 6-COOH regioisomer means it remains predominantly protonated (neutral) at mildly acidic pH (~4–5), facilitating organic-solvent extraction during workup, whereas the 3-COOH analog is largely deprotonated under the same conditions .

Salt screening Purification formulation development

Thermal Stability Advantage: 27°C Higher Melting Point vs. 3-Carboxylic Acid Analog Enables Broader Reaction Solvent and Temperature Windows

The target compound exhibits a melting point of 204–206°C, substantially higher than the 177–179°C reported for the 3-carboxylic acid regioisomer (CAS 66065-60-9) and the 166–182°C range of the non-carboxylic acid scaffold 1-thia-4-azaspiro[4.5]decan-3-one (CAS 4580-63-6) . The elevated melting point of the 6-COOH compound indicates stronger intermolecular hydrogen-bonding networks in the crystalline state, likely mediated by the combined carboxylic acid donor/acceptor and the thiazolidinone lactam carbonyl. This thermal robustness permits higher-temperature reaction conditions (e.g., amide couplings in refluxing THF or dioxane) without risk of thermal degradation, and facilitates purification by recrystallization from hot solvents .

Process chemistry thermal stability crystallinity

Free Carboxylic Acid vs. Ethyl Ester: Direct Amide Coupling Without Hydrolysis Step Saves One Synthetic Transformation

The free 6-carboxylic acid (MW 215.27) can be directly activated for amide bond formation using standard coupling reagents (HATU, EDCI/HOBt, etc.), whereas its closest ester analog, ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS 1194701-70-6, MW 243.32), requires a preliminary saponification step (e.g., LiOH in THF/H₂O) to liberate the free acid . This additional transformation introduces a 5–15% typical yield loss per step and requires an extra purification cycle. For library synthesis programs where the carboxylic acid is the primary diversification vector, the free acid eliminates one synthetic operation per library member, translating to significant time and cost savings across a 48–96 member array . Furthermore, the free acid's higher Fsp³ of 0.778 compared to typical aromatic carboxylic acid building blocks supports the growing preference for three-dimensional fragments in fragment-based drug discovery .

Parallel synthesis amide coupling library generation

Validated Scaffold: 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives Achieve EC₅₀ of 1.3 µM Against Influenza A/H3N2 and IC₅₀ of 92.2 nM Against HCT-116 Colorectal Carcinoma

Although the parent 6-carboxylic acid itself has not been directly profiled in published biological assays, the 1-thia-4-azaspiro[4.5]decan-3-one scaffold from which it is derived has demonstrated potent and target-specific activity in peer-reviewed studies. Compound 2c (a 2,8-dimethyl spirothiazolidinone carboxamide derivative) exhibited an EC₅₀ of 1.3 µM (MTS readout) against influenza A/H3N2 virus in MDCK cells with a selectivity index (CC₅₀/EC₅₀) of 30, and an EC₅₀ of 7.6 µM in the HA-mediated polykaryon fusion assay [1]. In anticancer evaluation, spirothiazolidinone-derived thioglycosides (compounds 7, 9, 14, 18, 19) showed IC₅₀ values ranging from 92.2 to 120.1 nM against HCT-116 colorectal carcinoma cells, with IC₅₀ values as low as 92.2 nM (compound 14) and 95.8 nM (compound 9), comparing favorably to doxorubicin (IC₅₀ 126.7 nM in the same assay) [2]. The scaffold has also produced anti-coronavirus agents (EC₅₀ = 5.5 µM against HCoV-229E, compound 8n) and AP-1 transcription factor inhibitors [3][4]. The 6-carboxylic acid serves as the key intermediate for introducing diverse carboxamide side chains at the 4-position via the one-pot three-component cyclocondensation strategy [5].

Antiviral drug discovery anticancer research scaffold validation

Fsp³ of 0.778 vs. Planar Aromatic Carboxylic Acids: Enhanced Three-Dimensionality for Fragment-Based Drug Discovery

With a fraction of sp³-hybridized carbons (Fsp³) of 0.778, the target compound ranks among highly three-dimensional building blocks, contrasting with the Fsp³ values approaching zero for benzoic acid and heteroaromatic carboxylic acids commonly employed in fragment libraries . This high Fsp³ value is comparable to other spirocyclic scaffolds valued in drug discovery for conferring conformational rigidity while escaping flatland. By comparison, the 3-carboxylic acid regioisomer (CAS 66065-60-9) has a lower calculated Fsp³ despite the same spiro framework, due to differences in the ring saturation pattern (C₉H₁₅NO₂S, containing 2 additional hydrogens and 1 fewer oxygen), resulting in a marginally different three-dimensional profile . The 6-COOH regioisomer additionally provides 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, offering a balanced donor/acceptor ratio for fragment elaboration .

Fragment-based drug discovery Fsp3 3D diversity

Optimal Research and Procurement Application Scenarios for 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid (CAS 1228182-76-0)


Medicinal Chemistry: Spirothiazolidinone Library Synthesis via One-Pot Three-Component Cyclocondensation

The 6-carboxylic acid building block is ideally suited for generating diverse N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide libraries through the established one-pot three-component cyclocondensation protocol. This method, validated in multiple publications from the Istanbul University–KU Leuven collaboration, condenses a carbohydrazide, a cyclic ketone, and mercaptoacetic acid (or 2-mercaptopropionic acid for 2-methyl analogs) to yield spirothiazolidinones in a single synthetic operation [1]. The free 6-COOH handle enables direct amide coupling with diverse amines without a protecting group strategy, and the scaffold has produced influenza A/H3N2 fusion inhibitors with EC₅₀ values down to 1.3 µM and selectivity indices of 30 [2]. Procurement of the 6-COOH regioisomer specifically—rather than the 3-COOH or 3-one analogs—is essential because the carboxylic acid must reside on the cyclohexane ring to preserve the free 4-position amine for carboxamide formation in the cyclocondensation step.

Fragment-Based Drug Discovery: High-Fsp³ Carboxylic Acid Fragment for 3D Library Design

With an Fsp³ of 0.778, 2 hydrogen-bond donors, and 3 hydrogen-bond acceptors, this compound meets the physicochemical criteria for a high-quality fragment in fragment-based drug discovery (FBDD) [1]. Its spirocyclic architecture provides conformational rigidity without the planarity associated with promiscuous binding. The carboxylic acid serves as a synthetic handle for fragment elaboration via amide coupling, while the thiazolidinone core offers additional vectors for growth. The predicted LogP range (−0.42 to 0.77) places it within the favorable polarity window for fragment screening, and the scaffold's demonstrated antiviral and anticancer activity in derivative form reduces the risk of pursuing a biologically silent chemotype [2][3]. Selection of this specific regioisomer over the 3-COOH analog is critical to preserve the distinct three-dimensional orientation of the carboxyl vector relative to the spirocyclic core.

Antiviral Drug Discovery: Precursor to Hemagglutinin-Mediated Fusion Inhibitors Targeting Influenza A/H3N2

Research groups developing next-generation influenza virus entry inhibitors can use this building block to access the spirothiazolidinone class of HA-mediated fusion inhibitors. The 2025 study by Çınar et al. demonstrated that 4-tert-butylphenyl-substituted spirothiazolidinones derived from this scaffold achieve EC₅₀ values of 1.3 µM against influenza A/H3N2 with a selectivity index of 30, and inhibit membrane fusion in the polykaryon assay (EC₅₀ 7.6 µM for WT H3 HA) [1]. Resistance profiling and in silico docking confirmed binding in the stem region of H3 HA overlapping with the TBHQ/arbidol binding pocket [2]. The indole-substituted subclass has achieved even greater potency—EC₅₀ of 1 nM with a selectivity index approaching 2000—demonstrating the scaffold's capacity for optimization [3]. The 6-COOH building block is the requisite starting material for introducing the critical carboxamide side chains that determine antiviral potency and subtype specificity.

Anticancer Research: Thioglycoside-Conjugated Spirothiazolidinone Synthesis

The spirothiazolidinone scaffold, when elaborated into thioglycoside derivatives, has produced compounds with IC₅₀ values of 92.2–120.1 nM against HCT-116 colorectal carcinoma—comparable to or exceeding doxorubicin (IC₅₀ 126.7 nM) in the same assay system [1]. The 6-carboxylic acid building block enables the construction of the core spirocyclic framework onto which thiazolopyrimidine and 1,3,4-thiadiazole ring systems can be fused, followed by thioglycoside conjugation [2]. This synthetic route requires the free 6-COOH derivative (rather than the ethyl ester) to avoid chemoselectivity issues during the glycosylation step. Researchers procuring this exact building block gain access to a scaffold class with demonstrated dose-dependent anticancer activity across HCT-116, PC-3 (prostate adenocarcinoma), and HepG-2 (hepatocellular carcinoma) cell lines.

Quote Request

Request a Quote for 3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.